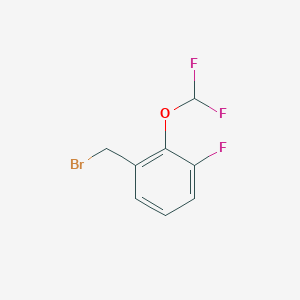

1-(Bromomethyl)-2-(difluoromethoxy)-3-fluorobenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

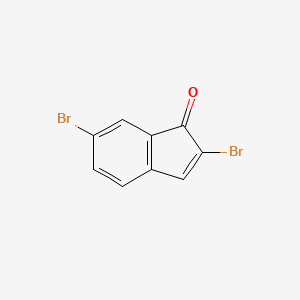

1-(Bromomethyl)-2-(difluoromethoxy)-3-fluorobenzene is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a colorless liquid with a molecular formula of C8H6BrF3O, and a molecular weight of 261.03 g/mol. This compound is also known by its chemical name, 3-Fluoro-1-(difluoromethoxy)-2-(bromomethyl)benzene.

Aplicaciones Científicas De Investigación

Synthesis Methodologies

Studies have developed synthesis methodologies involving halogenated benzene derivatives, emphasizing the preparation and utility of bromomethyl and difluoromethoxy functionalities in organic synthesis. For instance, methodologies for synthesizing bis(bromomethyl) fluorobenzenes through reactions involving diazotization and bromination highlight the chemical's role in creating complex molecules (Guo Zhi-an, 2009; Song Yan-min, 2007).

Organometallic Chemistry and Catalysis

Fluorobenzenes, including derivatives similar to the compound , have been increasingly recognized for their roles in organometallic chemistry and transition-metal-based catalysis. The presence of fluorine substituents alters electron density and binding strength to metal centers, making these compounds valuable as solvents or ligands in catalytic processes (S. Pike et al., 2017).

Development of New Compounds

Research into the synthesis of liquid crystal compounds and other fluorinated materials showcases the utility of bromomethyl and difluoromethoxy groups in creating materials with improved optical and electronic properties. Such studies demonstrate the compound's role in advancing materials science, including the synthesis of liquid crystals with enhanced birefringence and lower threshold voltages (Hang De-y, 2013).

Chemical Reactions and Mechanisms

The compound and its related derivatives have been studied for their reactivity and mechanisms in various chemical reactions, including bromination and Grignard reactions. These studies provide insights into the chemoselectivity and reaction conditions optimal for synthesizing complex fluorinated molecules, which are crucial for pharmaceutical and polymer research (R. Aitken et al., 2016; S. Hein et al., 2015).

Propiedades

IUPAC Name |

1-(bromomethyl)-2-(difluoromethoxy)-3-fluorobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF3O/c9-4-5-2-1-3-6(10)7(5)13-8(11)12/h1-3,8H,4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIYOQRCBSDZOEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)OC(F)F)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-Bromo-5-(trifluoromethyl)phenyl]cyclopropan-1-ol](/img/structure/B2584160.png)

![N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2584164.png)

![N-(2,6-dimethylphenyl)-2-(8-((3-fluorophenyl)thio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2584165.png)

![2-(3,4-dimethoxyphenyl)-N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2584169.png)

![2-Chloro-N-[2-[methyl(thiophen-2-ylsulfonyl)amino]ethyl]acetamide](/img/structure/B2584171.png)

![3-(5-bromo-2-(difluoromethoxy)phenyl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)propan-1-one](/img/structure/B2584180.png)

![2-Chloro-N-(3-ethyl-1-bicyclo[3.3.1]nonanyl)propanamide](/img/structure/B2584182.png)